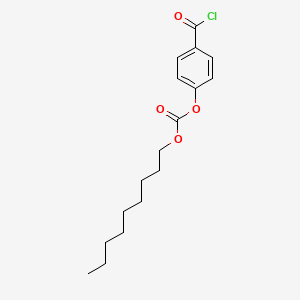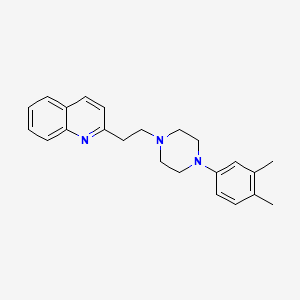![molecular formula C10H24N4 B14611400 Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl- CAS No. 59856-63-2](/img/structure/B14611400.png)
Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl- typically involves the reaction of tert-butyl hydrazine with ethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various alkyl or aryl-substituted diazene derivatives.
Aplicaciones Científicas De Investigación
Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of polymers and other advanced materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
Similar Compounds
Azoethane: Another diazene derivative with similar chemical properties.
Di-tert-butyldiazene: A compound with two tert-butyl groups attached to the nitrogen atoms.
Azobis(isobutyronitrile): A commonly used azo compound in polymer chemistry.
Uniqueness
Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl- is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of tert-butyl groups enhances its stability and makes it suitable for various applications in research and industry.
Propiedades
Número CAS |
59856-63-2 |
|---|---|
Fórmula molecular |
C10H24N4 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
2-[1-(ethyldiazenyl)ethyl]-1,1-di(propan-2-yl)hydrazine |
InChI |
InChI=1S/C10H24N4/c1-7-11-12-10(6)13-14(8(2)3)9(4)5/h8-10,13H,7H2,1-6H3 |
Clave InChI |
RVDGPLNVVIDJHU-UHFFFAOYSA-N |
SMILES canónico |
CCN=NC(C)NN(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Nitrophenyl)methyl]pyridine](/img/structure/B14611322.png)
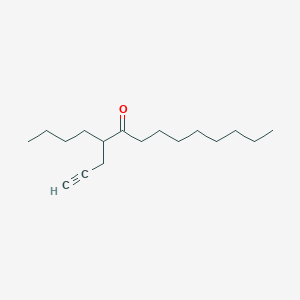
![2-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14611329.png)
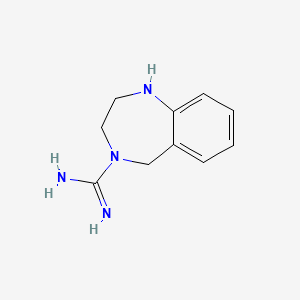
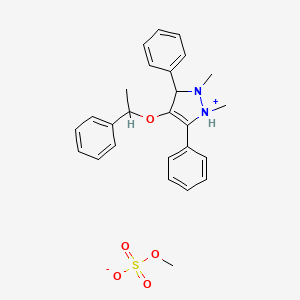
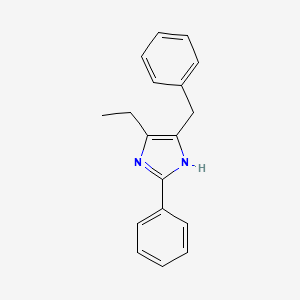

![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane](/img/structure/B14611356.png)
![Quinoline, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14611369.png)
![[(7R,8R)-8-Methyl-1,4-dioxaspiro[4.4]nonan-7-yl]methanol](/img/structure/B14611372.png)

![[Bis(2-chloroethoxy)methyl]benzene](/img/structure/B14611386.png)
